(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide
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Description
(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide is a useful research compound. Its molecular formula is C17H15FN4OS and its molecular weight is 342.39. The purity is usually 95%.
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Biological Activity
(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing on various studies and data.
Synthesis
The compound is synthesized through a condensation reaction involving 4-fluorobenzaldehyde and 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide. The reaction typically utilizes solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines, demonstrating high efficacy in inhibiting cell proliferation.
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Compound 5 | A549 (Lung Cancer) | 2.12 | High |
Compound 6 | HCC827 (Lung Cancer) | 5.13 | Moderate |
Compound 8 | NCI-H358 (Lung Cancer) | 0.85 | Very High |
The above data reflects findings from a study that evaluated multiple compounds for their cytotoxic effects against lung cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell viability .
Antimicrobial Activity
The antimicrobial potential of related compounds has also been assessed, showing effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds derived from benzothiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) as low as 50 µg/mL .
Microorganism | Compound | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Compound X | 50 |
Escherichia coli | Compound Y | 50 |
The mechanisms underlying the biological activities of these compounds are multifaceted:
- DNA Interaction : Compounds have been shown to bind to DNA, particularly within the minor groove, influencing cellular processes related to proliferation and apoptosis .
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer cell metabolism, leading to reduced tumor growth.
- Reactive Oxygen Species (ROS) : Certain studies suggest that these compounds may induce oxidative stress in cancer cells, leading to programmed cell death .
Case Studies
In a notable case study involving a derivative of this compound, researchers observed substantial tumor regression in murine models treated with the compound compared to controls. The study highlighted not only the efficacy but also the relatively low toxicity profile observed in normal tissues, suggesting a favorable therapeutic index for further development .
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c1-22-15-5-3-2-4-14(15)20-17(22)24-11-16(23)21-19-10-12-6-8-13(18)9-7-12/h2-10H,11H2,1H3,(H,21,23)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEOLDWSUFOFGX-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.